2,4-DIBROMO-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE
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Overview
Description
2,4-DIBROMO-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes bromine, nitrobenzoyl, and furoate groups
Preparation Methods
The synthesis of 2,4-DIBROMO-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the bromination of phenyl compounds, the formation of hydrazones, and the esterification with furoic acid. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium methoxide for substitution.
Scientific Research Applications
2,4-DIBROMO-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the hydrazono group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar compounds include other dibromo-substituted phenyl derivatives and nitrobenzoyl hydrazones. Compared to these compounds, 2,4-DIBROMO-6-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H11Br2N3O6 |
---|---|
Molecular Weight |
537.1g/mol |
IUPAC Name |
[2,4-dibromo-6-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C19H11Br2N3O6/c20-13-8-12(17(15(21)9-13)30-19(26)16-2-1-7-29-16)10-22-23-18(25)11-3-5-14(6-4-11)24(27)28/h1-10H,(H,23,25)/b22-10- |
InChI Key |
GTSDQOZBXZBHOD-YVNNLAQVSA-N |
SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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